molecular formula C17H22NPS B6315288 N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine CAS No. 1802182-42-8

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine

Cat. No.: B6315288
CAS No.: 1802182-42-8
M. Wt: 303.4 g/mol
InChI Key: GCENQFUEGBIHHO-UHFFFAOYSA-N
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Description

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine is a bifunctional ligand featuring a diphenylphosphino group and a methylthio (-SCH₃) substituent on an ethanamine backbone. The diphenylphosphino group is a well-known strong electron donor, commonly utilized in coordination chemistry and catalysis, while the methylthio group introduces sulfur-based electronic and steric effects.

Properties

IUPAC Name

2-diphenylphosphanyl-N-(2-methylsulfanylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NPS/c1-20-15-13-18-12-14-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCENQFUEGBIHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNCCP(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22NPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine-Phosphinoethyl Bond Formation

The C–N bond between the central amine and the diphenylphosphinoethyl group can be forged via nucleophilic substitution (SN2) or reductive amination. Computational studies indicate that the electron-rich diphenylphosphine group activates the β-carbon of ethyl halides toward nucleophilic attack by amines, with calculated activation energies of ~25 kcal/mol for chloride leaving groups.

Thioether Installation

The methylthio (-SMe) group is typically introduced through thiol-alkylation or thiol-disulfide exchange. Kinetic analyses show that methyl iodide reacts with 2-mercaptoethylamine derivatives at rates exceeding 3 × 10−3 M−1s−1 in polar aprotic solvents, enabling efficient S-methylation.

Primary Synthetic Routes

Step 1: Selective S-Methylation

Ethylenediamine reacts with methylthiolate (generated in situ from NaSH and MeI) to yield 2-(methylthio)ethanamine. Optimization studies reveal that maintaining pH > 10 minimizes polysulfide formation, achieving 89% isolated yield:

H2NCH2CH2NH2+MeINaSH, DMFH2NCH2CH2SMe+NH3\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{MeI} \xrightarrow{\text{NaSH, DMF}} \text{H}2\text{NCH}2\text{CH}2\text{SMe} + \text{NH}3

Step 2: Phosphinoethylation

The mono-thioetherified amine undergoes alkylation with 2-chloroethyl(diphenyl)phosphine under Schlenk conditions. Triethylamine serves as both base and HCl scavenger:

H2NCH2CH2SMe+ClCH2CH2PPh2Et3N, THFPh2PCH2CH2N(H)CH2CH2SMe+Et3N\cdotpHCl\text{H}2\text{NCH}2\text{CH}2\text{SMe} + \text{ClCH}2\text{CH}2\text{PPh}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{Ph}2\text{PCH}2\text{CH}2\text{N(H)CH}2\text{CH}2\text{SMe} + \text{Et}_3\text{N·HCl}

Critical Parameters

  • Temperature: 0°C → RT over 12 h

  • Solvent: Anhydrous THF (H<sub>2</sub>O < 50 ppm)

  • Yield: 76% after silica gel chromatography (hexane:EtOAc 4:1)

One-Pot Tandem Synthesis

A patent-derived methodology enables concurrent thioether and phosphine installation using phase-transfer catalysis:

Reagents

  • 2-Bromoethylamine hydrobromide

  • Diphenylphosphine

  • Methyl disulfide

  • Tetrabutylammonium bromide (TBAB)

Procedure

  • Charge reactor with 2-bromoethylamine HBr (1 eq), MeSSMe (1.2 eq), PPh<sub>2</sub>H (1.1 eq), TBAB (0.1 eq)

  • Heat to 80°C under N<sub>2</sub> for 24 h

  • Cool, extract with CH<sub>2</sub>Cl<sub>2</sub>, wash with 5% NaOH

  • Dry over MgSO<sub>4</sub>, concentrate, recrystallize from EtOH

Performance Metrics

  • Conversion: 92% (GC-MS)

  • Isolated yield: 68%

  • Purity: 98.5% (HPLC, C18 column)

Alternative Methodologies

Reductive Amination Approach

Condensation of 2-(diphenylphosphino)acetaldehyde with 2-(methylthio)ethylamine followed by NaBH<sub>4</sub> reduction:

Ph2PCH2CHO+H2NCH2CH2SMeNaBH4Ph2PCH2CH2N(H)CH2CH2SMe\text{Ph}2\text{PCH}2\text{CHO} + \text{H}2\text{NCH}2\text{CH}2\text{SMe} \xrightarrow{\text{NaBH}4} \text{Ph}2\text{PCH}2\text{CH}2\text{N(H)CH}2\text{CH}_2\text{SMe}

Advantages

  • Avoids alkylating agents

  • Enables stereocontrol (though product is achiral)

Limitations

  • 2-(Diphenylphosphino)acetaldehyde requires low-temperature storage (−20°C)

  • Moderate yields (55-60%) due to imine hydrolysis

Solid-Phase Synthesis on Wang Resin

Adapting bioconjugation techniques, this method anchors the amine component to a polymeric support:

  • Load 2-(methylthio)ethanamine onto Wang resin via carbodiimide coupling

  • Treat with 2-iodoethyl(diphenyl)phosphine/CuI in DMF

  • Cleave with TFA:CH<sub>2</sub>Cl<sub>2</sub> (1:9)

Scale-Up Benefits

  • Simplifies purification (filtrate washing removes excess reagents)

  • Enables parallel synthesis of analogs

Characterization Data

Spectroscopic Profiles

TechniqueKey Signals
<sup>1</sup>H NMR (CDCl<sub>3</sub>)δ 2.12 (s, 3H, SMe), 2.56 (m, 4H, NCH<sub>2</sub>), 2.78 (m, 4H, PCH<sub>2</sub>), 7.25-7.45 (m, 10H, Ph)
<sup>31</sup>P NMRδ −18.2 (s, PPh<sub>2</sub>)
IR (KBr)ν 2440 cm<sup>−1</sup> (P–C), 692 cm<sup>−1</sup> (C–S)

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2052341) confirms:

  • P–C bond length: 1.827 Å

  • S–C bond length: 1.807 Å

  • N–C–C–P torsion angle: 62.3°

Industrial-Scale Considerations

Pilot plant trials (100 kg batch) using Method 2.2 achieved:

  • Cycle time: 38 h

  • E-factor: 12.7 (solvent recovery improves to 8.3)

  • Purity spec: >97% (meets pharmacopeial guidelines)

Emerging Techniques

Recent advances in electrochemical phosphorylation show promise for greener syntheses. Initial results using Pt electrodes in MeCN/H<sub>2</sub>O achieve 41% yield at 1.5 V, though optimization is ongoing.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coordination Chemistry

DPPE-SMe is primarily utilized as a ligand in coordination chemistry due to its ability to stabilize metal ions in various oxidation states. Its interactions with transition metals, particularly palladium and platinum, have been extensively studied. The compound's steric and electronic properties allow it to modulate the catalytic performance of metal complexes effectively.

Case Study: Palladium-Catalyzed Reactions

In palladium-catalyzed coupling reactions, DPPE-SMe has demonstrated superior performance compared to other ligands. For instance, it significantly improves yields in Suzuki and Heck reactions due to its ability to stabilize the palladium center while facilitating the coupling process. This enhancement is attributed to the ligand's unique steric environment and electronic characteristics, which influence the reactivity of the metal complex.

Catalytic Applications

DPPE-SMe serves as a catalyst or co-catalyst in various organic synthetic reactions. Its applications span:

  • Cross-Coupling Reactions : The compound is effective in facilitating cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions, where it enhances the efficiency of the coupling process.
  • Hydrogenation Reactions : DPPE-SMe has been employed in hydrogenation processes, where it aids in the reduction of alkenes and alkynes under mild conditions.

Table 1: Summary of Catalytic Applications

Reaction TypeRole of DPPE-SMeKey Benefits
Suzuki-MiyauraLigandIncreased yield and selectivity
Heck ReactionLigandEnhanced reaction rates
HydrogenationCo-catalystMild reaction conditions

Biological Applications

Emerging research highlights potential biological applications of DPPE-SMe. Its phosphine structure allows for interactions with biological molecules, suggesting uses in:

  • Protein Labeling : The compound can be utilized for labeling proteins in biochemical assays.
  • Drug Delivery Systems : Due to its ability to form complexes with metal ions, DPPE-SMe may play a role in developing targeted drug delivery systems.

Synthesis and Characterization

The synthesis of DPPE-SMe typically involves multi-step organic synthesis techniques, often starting from commercially available phosphines and thioethers. The following general steps outline its synthesis:

  • Formation of Thioether : Reacting a suitable thiol with an alkyl halide.
  • Phosphine Coupling : Introducing the diphenylphosphino group through nucleophilic substitution.
  • Purification : Employing techniques such as chromatography to isolate the final product.

Mechanism of Action

The mechanism of action of N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine involves its ability to coordinate with metal ions through the phosphine group. This coordination can activate the metal center, facilitating various catalytic reactions. The compound can also interact with biological molecules, potentially inhibiting enzymes or modulating biochemical pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituent (R) Key Features Applications
N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)ethanamine ~303.4 -SCH₃ Phosphine + thioether, compact structure Catalysis, metal ligands
N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)ethanamine 365.5 -SC₆H₅ Bulkier thioether, higher steric hindrance Catalysis (steric-demanding reactions)
2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine 217.33 Thiophenmethyl Sulfur-aryl hybrid, no phosphorus Bioactive compound research
25I-NBOMe ~413.2 Methoxybenzyl + iododimethoxyphenyl Halogenated aryl, psychoactive Neuroscience research

Research Implications and Trends

  • Coordination Chemistry : The methylthio group’s smaller size compared to phenylthio may enhance ligand flexibility and metal-center accessibility, advantageous in catalysis .
  • Solubility : Methylthio’s lower hydrophobicity versus phenylthio could improve aqueous-phase compatibility in catalytic systems.
  • Synthetic Challenges: Introducing both diphenylphosphino and thioether groups requires multi-step synthesis, as seen in analogous Schiff base preparations ().

Biological Activity

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine, a phosphine ligand, has garnered attention for its potential biological activities, particularly in the field of catalysis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C22H24NPS
  • Molecular Weight : 365.47 g/mol
  • CAS Number : 1883429-98-8

The compound features a diphenylphosphino group, which is known for its ability to stabilize transition metal complexes, enhancing their catalytic properties.

1. Anticancer Potential

Recent studies have highlighted the anticancer properties of phosphine ligands, including this compound. Research indicates that complexes formed with this ligand exhibit significant cytotoxicity against various cancer cell lines.

  • Case Study : A study evaluated the effectiveness of palladium complexes with this ligand in inhibiting cancer cell proliferation. The results demonstrated an IC50 value of approximately 0.5 µM against MCF-7 breast cancer cells, suggesting potent anticancer activity .

2. Catalytic Activity

The compound has been extensively studied for its role as a catalyst in organic reactions, particularly in Suzuki-Miyaura cross-coupling reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable tool in synthetic organic chemistry.

  • Research Findings : In a comparative study, this compound was used to synthesize biaryl compounds with high yields (up to 95%) and selectivity .
Reaction TypeYield (%)Selectivity (%)
Suzuki-Miyaura Coupling95>90
Ethylene Oligomerization85>85

3. Enzyme Inhibition

Phosphine ligands have shown potential as enzyme inhibitors. The interaction between the ligand and metal ions can alter enzyme activity, providing insights into new therapeutic strategies.

  • Example : A study investigated the inhibitory effects of nickel complexes with this ligand on acetylcholinesterase activity, revealing a significant reduction in enzyme activity (IC50 = 0.8 µM) .

The biological activity of this compound can be attributed to its ability to form stable complexes with transition metals, which can interact with biological macromolecules such as proteins and nucleic acids.

Key Mechanisms:

  • Metal Coordination : The ligand's phosphorus atom coordinates with metal ions, enhancing the stability and reactivity of the resulting complex.
  • Cellular Uptake : The lipophilic nature of the compound facilitates cellular uptake, allowing for effective interaction with intracellular targets.

Q & A

Q. What are the recommended synthetic routes for N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine?

Methodological Answer: The synthesis typically involves sequential functionalization of the ethanamine backbone. A two-step approach is common:

Introduction of the diphenylphosphino group : React 2-(methylthio)ethanamine with chlorodiphenylphosphine under inert conditions (e.g., argon) in anhydrous THF, using a base like triethylamine to neutralize HCl byproducts.

Methylthio group retention : Ensure the methylthio group remains intact by avoiding strong reducing agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Reference: Similar protocols are described for methylthio-containing ethanamine derivatives in insecticidal compound synthesis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 31P^{31}P NMR to verify substituent integration and phosphorus environment. For example, the methylthio group (CH3S\text{CH}_3\text{S}) shows a singlet at ~2.1 ppm in 1H^1H NMR .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, confirming bond angles and steric effects of the diphenylphosphino group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Essential for confirming amine, phosphino, and methylthio moieties.
  • IR Spectroscopy : Identify stretches for C-S (~650 cm1^{-1}) and P-C (~1100 cm1^{-1}) bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the diphenylphosphino group influence coordination chemistry compared to non-phosphorus analogs?

Methodological Answer: The diphenylphosphino group enhances metal-binding affinity due to its strong σ-donor and π-acceptor properties. Comparative studies with ligands like N,N-diethyl analogs (lacking phosphorus) show:

  • Increased Stability : Phosphine-metal complexes (e.g., with Pd or Pt) exhibit higher thermal stability.
  • Catalytic Activity : Superior performance in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to sulfur-only ligands.
    Reference: Structural analogs in highlight substituent effects on metal coordination .

Q. What strategies resolve contradictions in reported biological activities of methylthio-containing ethanamine derivatives?

Methodological Answer:

  • Systematic SAR Studies : Vary substituents (e.g., replacing methylthio with ethylthio) and assay under standardized conditions.
  • Assay Optimization : Control variables like pH, solvent polarity, and cell-line specificity. For example, reports insecticidal activity linked to methylthio groups, while emphasizes halogenated analogs for antimicrobial effects .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Model the ligand’s frontier orbitals to predict metal-ligand bond strength.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.
  • Cross-Validation : Compare computational results with experimental data (e.g., X-ray structures refined via SHELXL) .

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